molecular formula C17H33ClN2O6S B12411106 Lincomycin B-d3 (hydrochloride)

Lincomycin B-d3 (hydrochloride)

Cat. No.: B12411106
M. Wt: 432.0 g/mol
InChI Key: MGUWHIXJDICIPX-JZABXHAKSA-N
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Description

Lincomycin B-d3 (hydrochloride) is a derivative of lincomycin, a lincosamide antibiotic that is primarily used to treat serious bacterial infections. Lincomycin was first isolated from the soil bacterium Streptomyces lincolnensis. It is particularly effective against Gram-positive bacteria and is often used when patients are allergic to penicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lincomycin B-d3 (hydrochloride) is synthesized through a series of chemical reactions starting from lincomycin. The synthesis involves the incorporation of deuterium atoms into the lincomycin molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of lincomycin B-d3 (hydrochloride) involves fermentation processes using Streptomyces lincolnensis. The fermentation broth is then subjected to various purification steps, including extraction, crystallization, and chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Lincomycin B-d3 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction.

Scientific Research Applications

Lincomycin B-d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Lincomycin B-d3 (hydrochloride) exerts its effects by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby blocking the elongation of the peptide chain. The molecular targets involved include the ribosomal RNA and various ribosomal proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lincomycin B-d3 (hydrochloride) is unique due to its isotopic labeling with deuterium, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracking of the compound in biological systems .

Properties

Molecular Formula

C17H33ClN2O6S

Molecular Weight

432.0 g/mol

IUPAC Name

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1/i3D3;

InChI Key

MGUWHIXJDICIPX-JZABXHAKSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O)CC.Cl

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Origin of Product

United States

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